molecular formula C15H10BrN3O2S B11087763 4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11087763
M. Wt: 376.2 g/mol
InChI Key: UYQAITQKGOMXCK-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a unique combination of a bromophenyl group, a thioxo group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and thioxo groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxy)benzoic acid: Shares the bromophenyl group but lacks the triazole and thioxo groups.

    [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Contains a bromophenyl group and a thiazole ring, similar to the triazole ring in the target compound.

Uniqueness

4-[3-(4-bromophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H10BrN3O2S

Molecular Weight

376.2 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C15H10BrN3O2S/c16-11-5-1-9(2-6-11)13-17-18-15(22)19(13)12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,22)(H,20,21)

InChI Key

UYQAITQKGOMXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)C(=O)O)Br

Origin of Product

United States

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